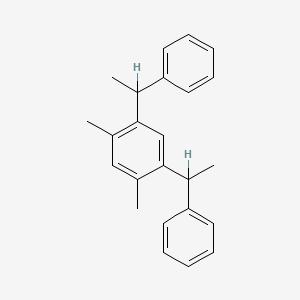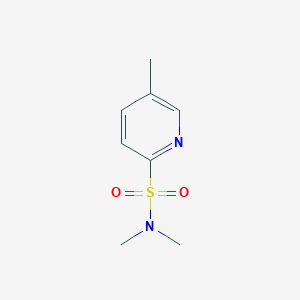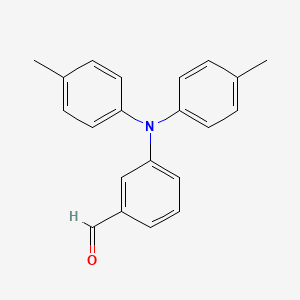
3-(Di-p-tolylamino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Di-p-tolylamino)benzaldehyde, also known as 4-(Di-p-tolylamino)benzaldehyde, is an organic compound with the molecular formula C21H19NO. It is characterized by the presence of a benzaldehyde group attached to a di-p-tolylamino moiety. This compound is notable for its applications in organic electronics and photonics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-p-tolylamino)benzaldehyde typically involves the reaction of 4-bromo-N,N-di-p-tolylaniline with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under reflux conditions, resulting in the formation of the desired benzaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-(Di-p-tolylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(Di-p-tolylamino)benzoic acid.
Reduction: 3-(Di-p-tolylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(Di-p-tolylamino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
作用機序
The mechanism of action of 3-(Di-p-tolylamino)benzaldehyde is primarily related to its electronic properties. The compound acts as an electron donor due to the presence of the di-p-tolylamino group, which enhances its ability to participate in electron transfer processes. This makes it an effective component in optoelectronic devices, where it facilitates the transport of electrons and holes .
類似化合物との比較
Similar Compounds
4-(Di-p-tolylamino)benzaldehyde: A positional isomer with similar electronic properties.
4,4’-Di(p-tolylamino)benzophenone: Another compound with a similar structure but different functional groups.
4-(Di-p-tolylamino)benzoic acid: The oxidized form of 3-(Di-p-tolylamino)benzaldehyde.
Uniqueness
This compound is unique due to its specific electronic properties and its ability to act as an effective electron donor. This makes it particularly valuable in the development of advanced optoelectronic materials and devices .
特性
分子式 |
C21H19NO |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
3-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H19NO/c1-16-6-10-19(11-7-16)22(20-12-8-17(2)9-13-20)21-5-3-4-18(14-21)15-23/h3-15H,1-2H3 |
InChIキー |
JRHJMCRZIYBBGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
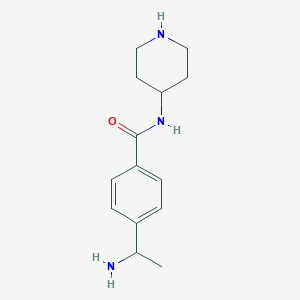

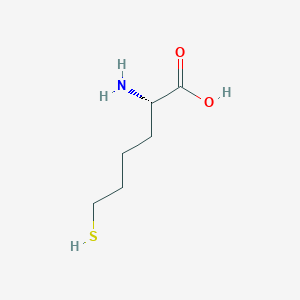
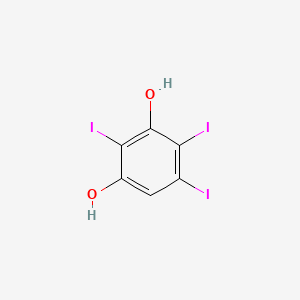
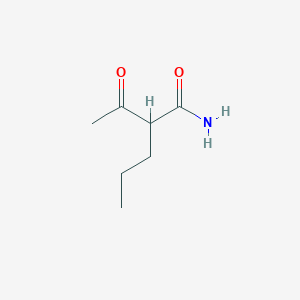

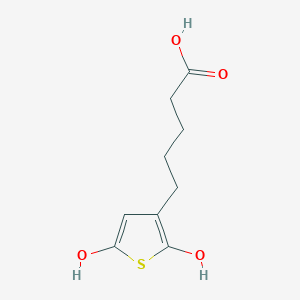
![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)


